3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidine |
InChI |
InChI=1S/C12H15NO2/c1-2-11-12(15-4-3-14-11)6-9(1)5-10-7-13-8-10/h1-2,6,10,13H,3-5,7-8H2 |
InChI Key |
HWWMKIVIVGHNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3CNC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs share the 2,3-dihydrobenzo[1,4]dioxin scaffold but differ in the heterocyclic component and substituents. Key comparisons include:
Thiazolidinone Derivatives
- Example: (5Z)-3-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) Structure: Features a thiazolidinone ring fused to two dihydrobenzo[d]ioxin groups. Synthesis: Prepared in 7% yield via multi-step reactions, indicating synthetic challenges .
Piperidine and Pyridine Derivatives
- Example: 6-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Structure: Contains a pyridine ring with methoxy and dimethylamino substituents. Molecular Weight: 391.46 g/mol, larger than typical azetidine derivatives, suggesting differences in bioavailability . Key Differences: The pyridine ring’s aromaticity and substituents may enhance π-π stacking interactions in biological systems compared to azetidine’s aliphatic nature.
Azetidin-2-one Derivatives
- Example: Azetidin-2-one derivatives synthesized from benzimidazole precursors . Structure: Includes a β-lactam (azetidin-2-one) ring instead of a simple azetidine. Synthesis: Utilizes hydrazide intermediates and acetophenone derivatives, differing from the target compound’s likely pathway. Key Differences: The β-lactam moiety introduces reactivity (e.g., susceptibility to hydrolysis) absent in the target compound.
Physicochemical Properties
Azetidine’s compact structure (four-membered ring) confers higher ring strain but improved solubility compared to six-membered heterocycles like piperidine. The benzo[1,4]dioxin group’s lipophilicity may dominate solubility profiles, as seen in analogs like 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid, where a carboxylic acid group counterbalances hydrophobicity .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃N
- Molecular Weight : 177.23 g/mol
- CAS Number : Not specified in the provided data.
This compound features a dioxin moiety, which is known for its diverse biological effects, including cytotoxicity and potential therapeutic applications.
Cytotoxic Effects
Research indicates that compounds containing the dioxin structure often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds with similar structural features can induce apoptosis in cancer cells. The following table summarizes the cytotoxic effects observed in related studies:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 3g | HeLa | 93.7 | Apoptosis induction |
| 3h | U87 | 322.8 | Cell cycle arrest |
| 3f | EUFA30 | >300 | Necrosis |
The mechanisms by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Similar compounds have been documented to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have shown the ability to halt cell cycle progression, particularly in cancerous cells, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : The dioxin structure may contribute to increased oxidative stress within cells, further promoting apoptosis.
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of azetidine derivatives, researchers synthesized several compounds and evaluated their effects on human cancer cell lines. The study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most potent compound showed an IC₅₀ value significantly lower than traditional chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential of related compounds against neurodegenerative diseases. The results indicated that some derivatives could mitigate neuronal damage induced by oxidative stress, suggesting a dual role in both anticancer and neuroprotective activities.
Q & A
Q. What are the common synthetic routes for preparing 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydrobenzo[b][1,4]dioxin core. Key steps include:
- Alkylation : Coupling the benzo[b][1,4]dioxin moiety with azetidine via a methylene linker using alkylating agents (e.g., methyl bromide derivatives) .
- Protection/Deprotection : Use of protecting groups (e.g., Boc for azetidine) to prevent side reactions during coupling .
- Catalysis : Palladium-catalyzed cross-coupling or nucleophilic substitution reactions for C–N bond formation .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the final product .
Critical Reagents : Sodium hydride (base), dimethylformamide (solvent), and Pd(PPh₃)₄ (catalyst) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals in the azetidine and dioxane rings .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer : Optimization strategies include:
- Reaction Solvent : Switching from DMF to THF or toluene to improve solubility and reduce side products .
- Temperature Control : Lowering reaction temperatures during exothermic steps (e.g., alkylation) to minimize decomposition .
- Catalyst Loading : Adjusting Pd catalyst concentrations (0.5–2 mol%) to balance cost and efficiency .
- Workup Efficiency : Liquid-liquid extraction (e.g., dichloromethane/water) for rapid intermediate isolation .
Example Optimization Table :
| Parameter | Small Scale (mg) | Large Scale (g) | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | THF | +15% |
| Catalyst (mol%) | 5 | 1.5 | +10% |
| Reaction Time | 24 h | 18 h | +5% |
Q. What strategies are recommended for resolving contradictory in vitro versus in vivo bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Approaches include:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
- Structural Analogues : Synthesize derivatives with modified azetidine substituents to enhance metabolic stability .
- Target Engagement Studies : Radioligand binding assays or CRISPR-Cas9 knockdown to confirm target specificity .
- Pharmacokinetic Studies : Measure bioavailability and tissue distribution to correlate in vitro IC₅₀ with effective in vivo doses .
Q. How can computational modeling predict the binding affinity of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The azetidine ring’s rigidity and dioxane’s electron-rich regions are key docking anchors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Models : Corrogate substituent effects (e.g., methylene linker length) on bioactivity using Hammett constants or logP values .
Example Binding Affinity Prediction :
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Dopamine D3 Receptor | -9.2 | 120 ± 15 |
| Serotonin Transporter | -8.7 | 250 ± 30 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across different studies?
- Methodological Answer : Discrepancies often stem from varying reaction conditions or purity of intermediates. Solutions include:
- Intermediate Characterization : Validate purity of benzo[b][1,4]dioxin precursors via HPLC before use .
- Standardized Protocols : Adopt inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., azetidine coupling) .
- Reproducibility Checks : Replicate key steps (e.g., alkylation) using reported conditions to identify critical variables .
Experimental Design Considerations
Q. What in vitro assays are most suitable for preliminary screening of this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) for IC₅₀ determination .
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .
Structural and Functional Insights
Q. How does the azetidine moiety influence the compound’s conformational flexibility and bioactivity?
- Methodological Answer :
- Conformational Analysis : Compare energy-minimized structures (DFT calculations) of azetidine vs. pyrrolidine derivatives. Azetidine’s smaller ring size reduces flexibility, enhancing target selectivity .
- Bioactivity Correlation : Replace azetidine with piperidine in analogues; observe reduced potency due to increased ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
